5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitors Regioselectivity

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic chemical compound belonging to the pyrazolopyridine family, recognized as a bioisostere of the purine core. It is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries and other biologically active molecules.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 1884502-13-9
Cat. No. B1381847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
CAS1884502-13-9
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NN=C2C(=O)O)Br
InChIInChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13)
InChIKeyQUFNOQDORQGAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1884502-13-9): A Strategic Heterocyclic Building Block for Targeted Kinase Inhibitor Synthesis


5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic chemical compound belonging to the pyrazolopyridine family, recognized as a bioisostere of the purine core . It is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries and other biologically active molecules . The compound features a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group at the 3-position of the pyrazole ring, providing two distinct handles for further chemical diversification via cross-coupling and amidation reactions, respectively .

Why 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid Cannot Be Simply Replaced by a Generic Analog


The specific substitution pattern of a bromine atom at the 5-position and a carboxylic acid at the 3-position on the pyrazolo[4,3-b]pyridine scaffold is not arbitrary; it dictates the compound's reactivity, the regiochemical outcome of derivatization, and the binding mode of the final inhibitor. Interchanging this with the 6-bromo analog (CAS 1363382-29-9) or the 5-chloro analog (CAS 2060591-07-1) leads to fundamentally different electronic properties and cross-coupling reactivity, which can result in a completely different library of final compounds and thus fail to reproduce a critical structure-activity relationship (SAR) . The utility of this specific building block is proven through its designated role in patented synthetic routes, where its exact structure is a required intermediate for accessing a particular, active chemotype [1].

Quantitative Differentiation Evidence for 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid


Regioisomeric Specificity: 5-Bromo vs. 6-Bromo in Key Intermediate Synthesis

The patent literature demonstrates a critical regiochemical requirement for the 5-bromo substituent in the synthesis of specific pyrazolopyridine derivatives. A synthesis method (CN102911174A) explicitly focuses on the ethyl ester of 1H-pyrazolo(4,3-b)pyridine-3-carboxylic acid and its 6-bromine-substituted compound, indicating that the 6-bromo isomer is specifically targeted for certain transformations, while the 5-bromo compound serves as a distinct and non-interchangeable precursor for alternative derivatives [1]. This highlights that the synthetic outcome is dictated by the position of the halogen, making the 5-bromo compound uniquely valuable for accessing a different chemical space.

Medicinal Chemistry Kinase Inhibitors Regioselectivity

Halogen Reactivity Spectrum: Bromine vs. Chlorine in Cross-Coupling Efficiency

The 5-bromo substituent offers a distinct reactivity profile compared to the 5-chloro analog (CAS 2060591-07-1). While direct experimental rate constants for this specific scaffold are not publicly available, the well-established order of reactivity for palladium-catalyzed cross-couplings (Ar-Br > Ar-Cl) provides a strong class-level inference. This means the 5-bromo compound will undergo oxidative addition with palladium(0) catalysts significantly faster and under milder conditions than its 5-chloro counterpart, enabling more efficient diversification and a wider scope of compatible functional groups [1].

Cross-Coupling Suzuki Reaction Reactivity

Orthogonal Functional Handles: Simultaneous Carboxylic Acid and Aryl Bromide Derivatization

Unlike the corresponding ester or nitrile derivatives, the target compound uniquely features a free carboxylic acid adjacent to an aryl bromide. This orthogonality allows for sequential, one-pot, or parallel derivatization strategies: the carboxylic acid can be converted to an amide under standard coupling conditions without affecting the bromide, and the bromide can be substituted via metal-catalyzed reactions in the presence of a protected or deprotected acid . This dual reactivity is a quantifiable advantage in step-count economy; certain analogs, such as the 5-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1227628-78-5) lacking the acid, require an additional synthetic step to introduce a carboxylate equivalent for the same diversification .

Parallel Synthesis Scaffold Decoration Orthogonality

Physicochemical Profile: Impact of Bromine on Lipophilicity and Solubility

The presence of the bromine atom significantly influences the physicochemical properties of the scaffold. The calculated octanol-water partition coefficient (cLogP) for 5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is approximately 1.94, indicating moderately lipophilic character . This is higher than the des-bromo analog (which has an estimated cLogP of ~1.1) and lower than a 5-iodo analog (estimated cLogP > 2.2). This balance is crucial: sufficient lipophilicity for membrane permeability in a final drug candidate, yet not so high as to cause solubility or promiscuity issues often seen with more lipophilic halogens.

Physicochemical Property Lipophilicity LogP

Optimal Application Scenarios for 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid in R&D and Early Drug Discovery


Focused Kinase Inhibitor Library Synthesis for ALK5 and Related Targets

Based on the compound's established role as a pyrazolo[4,3-b]pyridine scaffold precursor, it is ideally suited for synthesizing libraries targeting the activin receptor-like kinase 5 (ALK5) and other kinases. The orthogonal handles allow for rapid, parallel diversification at both the 3- and 5-positions to explore the chemical space around the kinase hinge-binding region, as demonstrated in the development of 7-substituted pyrazolo[4,3-b]pyridine ALK5 inhibitors [1].

Hit-to-Lead Optimization of GluN2B Receptor Modulators

The compound is a documented intermediate in patent literature (WO2020249791A1) for the synthesis of substituted pyrazolo[4,3-b]pyridines that act as GluN2B receptor modulators. Its use is critical for introducing specific substituents at the 5-position via cross-coupling to optimize potency and selectivity for the GluN2B target, a validated approach for treating neurological disorders [2].

Fragment-Based Drug Discovery for RIP1 Kinase and PDE1 Inhibitors

As a consequence of its dual reactivity, this building block can be used to efficiently synthesize potential inhibitors for receptor-interacting protein 1 (RIP1) kinase and phosphodiesterase 1 (PDE1), both promising targets for inflammatory and neurodegenerative diseases. The compound's chlorine analog is already cited in the preparation of RIP1 kinase inhibitors, and the core scaffold is claimed in PDE1 inhibitor patents, positioning the 5-bromo compound as a strategic alternative for creating differentiated chemical matter [3].

Systematic SAR Studies of Purine Bioisosteres

The pyrazolo[4,3-b]pyridine core is a well-known bioisostere of the purine nucleobase. This compound allows medicinal chemists to systematically vary the substitution pattern to study the impact on target binding, comparing directly with other isomers (6-bromo, 5-chloro). The relatively balanced lipophilicity of the bromide (cLogP 1.94) compared to other halogens makes it an excellent starting point for generating first-generation SAR data with favorable physicochemical space .

Quote Request

Request a Quote for 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.